molecular formula C17H17F3N2O4S B2664162 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2097867-76-8

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Katalognummer: B2664162
CAS-Nummer: 2097867-76-8
Molekulargewicht: 402.39
InChI-Schlüssel: NTOYLAFBNZXFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C17H17F3N2O4S and its molecular weight is 402.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C17H20F3N2O3S
  • Molecular Weight : 396.42 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its antibacterial properties, and a thiophene moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. For instance, related sulfonamides have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy against similar pathogens.

Anticancer Potential

The compound's structural components, particularly the trifluoromethoxy group, have been associated with enhanced biological activity against cancer cell lines. Studies on related compounds indicate that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer types. For example, derivatives containing the 1,2,4-oxadiazole heterocycle have demonstrated significant anticancer activity in vitro, suggesting that similar modifications in this compound could yield promising results .

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. The functional groups within the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological molecules. This modulation can lead to specific physiological effects, potentially impacting pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study evaluating a series of sulfonamide derivatives found that compounds structurally similar to this one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide moiety in conferring this activity.
  • Anticancer Activity Assessment :
    Research on oxadiazole derivatives revealed their capability to inhibit tumor growth in various cancer cell lines. The mean IC50 values for these compounds were reported around 92.4 µM, indicating moderate efficacy which suggests that further optimization of the structure could enhance potency against specific cancer types .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Sulfonamide ASulfonamide groupAntimicrobial15
Oxadiazole B1,2,4-OxadiazoleAnticancer92.4
Target CompoundThiophene & TrifluoromethoxyPotentially Antimicrobial & AnticancerTBD

Eigenschaften

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c1-16(25,8-11-6-7-27-9-11)10-21-14(23)15(24)22-12-2-4-13(5-3-12)26-17(18,19)20/h2-7,9,25H,8,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOYLAFBNZXFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.